3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanal
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Overview
Description
3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanal is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a bromine atom at the 5-position of the benzofuran ring and an oxo group at the 3-position of the propanal chain makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanal typically involves the bromination of benzofuran followed by the introduction of the oxopropanal group. One common method involves the use of bromine in the presence of a catalyst to brominate benzofuran at the 5-position. The resulting 5-bromo-benzofuran is then reacted with an appropriate aldehyde under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent aldehyde addition reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanal is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems and its potential as a bioactive compound.
Medicine: Investigating its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanal involves its interaction with specific molecular targets. The bromine atom and oxo group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile: Similar structure but with a nitrile group instead of an aldehyde.
5-Phenyl-1-benzofuran-2-yl derivatives: Substituted benzofurans with different functional groups.
Uniqueness
3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanal is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a bromine atom and an oxo group makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H7BrO3 |
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Molecular Weight |
267.07 g/mol |
IUPAC Name |
3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanal |
InChI |
InChI=1S/C11H7BrO3/c12-8-1-2-10-7(5-8)6-11(15-10)9(14)3-4-13/h1-2,4-6H,3H2 |
InChI Key |
MGXPGBVDEWSZRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)C(=O)CC=O |
Origin of Product |
United States |
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